molecular formula C22H15N5O2 B14242260 2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole CAS No. 409060-09-9

2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole

Cat. No.: B14242260
CAS No.: 409060-09-9
M. Wt: 381.4 g/mol
InChI Key: LYMZOPQIOPPKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a pyrazole ring, which is further substituted with a nitrophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized by the reaction of hydrazine with an appropriate β-diketone. The resulting pyrazole is then nitrated to introduce the nitrophenyl group.

The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives. The final step involves coupling the pyrazole and benzimidazole moieties under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Products include amines or other reduced forms of the nitrophenyl group.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, which may be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar in having a nitrophenyl group but differs in the core structure.

    1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: Shares the pyrazole ring but lacks the benzimidazole moiety.

    4-Nitrophenyl-1H-pyrazole: Similar pyrazole structure but without additional phenyl or benzimidazole groups.

Uniqueness

2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole is unique due to its combination of a benzimidazole core with a substituted pyrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

409060-09-9

Molecular Formula

C22H15N5O2

Molecular Weight

381.4 g/mol

IUPAC Name

2-[1-(4-nitrophenyl)-5-phenylpyrazol-4-yl]-1H-benzimidazole

InChI

InChI=1S/C22H15N5O2/c28-27(29)17-12-10-16(11-13-17)26-21(15-6-2-1-3-7-15)18(14-23-26)22-24-19-8-4-5-9-20(19)25-22/h1-14H,(H,24,25)

InChI Key

LYMZOPQIOPPKIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.